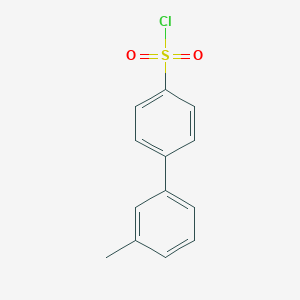

3'-Methylbiphenyl-4-sulfonyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVJVSGIYVAZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444473 | |

| Record name | 3'-methylbiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186551-47-3 | |

| Record name | 3'-methylbiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methylphenyl)benzenesulfonyl Chloride: Physical State and Appearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylphenyl)benzenesulfonyl chloride, a biphenyl derivative, is a key intermediate in the synthesis of various organic compounds, particularly in the realm of medicinal chemistry and drug development. Its bifunctional nature, possessing both the reactive sulfonyl chloride group and the modifiable biphenyl scaffold, makes it a versatile building block for creating complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the physical state and appearance of 4-(3-methylphenyl)benzenesulfonyl chloride, drawing upon available data for structurally related compounds to offer a predictive assessment in the absence of definitive information for this specific isomer.

Predicted Physical State and Appearance

It is anticipated that 4-(3-methylphenyl)benzenesulfonyl chloride is a solid at room temperature . This prediction is supported by the physical state of numerous analogous compounds:

-

4'-Methyl-biphenyl-3-sulfonyl chloride , an isomer with a different substitution pattern, is commercially available and listed as a product in stock, which strongly implies it is a solid for ease of handling and storage.

-

4-Methylbenzylsulfonyl chloride is a solid with a melting point of 76-80 °C[1].

-

p-Toluenesulfonyl chloride , a simpler arylsulfonyl chloride, is a colorless to light yellow crystalline solid[2].

-

Other substituted biphenyl sulfonyl chlorides are also typically solids.

The appearance is predicted to be a white to off-white or pale yellow crystalline powder or solid . This is a common characteristic of many arylsulfonyl chlorides and biphenyl compounds. For instance, [3-(4-Methylphenoxy)phenyl]sulfonyl chloride is described as an off-white powder[3]. The color can be influenced by the purity of the compound, with purer samples tending to be white.

Physicochemical Properties of Structurally Related Compounds

To further inform our understanding of 4-(3-methylphenyl)benzenesulfonyl chloride, a summary of the known properties of related compounds is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4'-Methyl-biphenyl-3-sulfonyl chloride | 885950-93-6 | C₁₃H₁₁ClO₂S | 266.74 | Solid (inferred) | Not specified |

| 4-Methylbenzylsulfonyl chloride | 51419-59-1 | C₈H₉ClO₂S | 204.67 | Solid | 76-80[1] |

| p-Toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 | Crystalline Solid | 71[2] |

| 4-Methanesulfonylbenzene-1-sulfonyl chloride | 82964-91-8 | C₇H₇ClO₄S₂ | 254.71 | Not specified | Not specified |

Synthesis and Handling Considerations

The synthesis of biphenyl sulfonyl chlorides typically involves multi-step reaction sequences. A common approach is the Suzuki coupling of a boronic acid with a halo-benzenesulfonyl chloride derivative, or a similar cross-coupling reaction. Another route could involve the chlorosulfonation of a pre-formed methylbiphenyl.

Illustrative Synthetic Workflow:

Caption: A potential synthetic route to 4-(3-methylphenyl)benzenesulfonyl chloride via Suzuki coupling.

Given its predicted nature as a solid, 4-(3-methylphenyl)benzenesulfonyl chloride would likely be handled as a powder. Standard laboratory precautions for handling fine chemicals should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. As with other sulfonyl chlorides, it is expected to be reactive towards moisture and nucleophiles. Therefore, storage in a dry, inert atmosphere is recommended.

Conclusion and Future Directions

Based on the physical properties of structurally similar compounds, 4-(3-methylphenyl)benzenesulfonyl chloride is predicted to be a white to off-white or pale yellow solid at ambient temperature. While this guide provides a robust, evidence-based prediction, experimental verification of the physical and chemical properties of this specific isomer is crucial for its effective use in research and development. Future work should focus on the synthesis and full characterization of 4-(3-methylphenyl)benzenesulfonyl chloride to establish definitive data for its melting point, solubility, and spectroscopic signatures. This will undoubtedly facilitate its broader application in the design and synthesis of novel chemical entities.

References

-

Chem-Impex. [3-(4-Methylphenoxy)phenyl]sulfonyl chloride. [Link]

-

PubChem. 4-Methanesulfonylbenzene-1-sulfonyl chloride. [Link]

-

Angene Chemical. 4'-Methyl-biphenyl-3-sulfonyl chloride(CAS# 885950-93-6). [Link]

-

Cheméo. Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). [Link]

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride. [Link]

Sources

Methodological & Application

Application Note: A Novel Approach for the Sensitive Quantification of Biogenic Amines in Biological Matrices by LC-MS/MS using 3'-Methylbiphenyl-4-sulfonyl Chloride as a Derivatizing Agent

Introduction: The Analytical Challenge of Biogenic Amines

Biogenic amines (BAs) are a class of low molecular weight organic bases that play significant roles in a myriad of physiological and pathophysiological processes.[1] Found in a wide array of biological matrices, their accurate quantification is paramount for research in neuroscience, food safety, and clinical diagnostics. However, the analysis of biogenic amines by liquid chromatography-mass spectrometry (LC-MS/MS) is often hampered by their inherent polarity, which leads to poor retention on conventional reversed-phase columns, and their variable ionization efficiencies.

To overcome these analytical hurdles, chemical derivatization is a widely employed strategy.[2][3][4] A suitable derivatizing agent can enhance the hydrophobicity of the analytes, thereby improving chromatographic separation, and introduce a readily ionizable moiety, which significantly increases the sensitivity of mass spectrometric detection.[3] While several reagents are commercially available for the derivatization of primary and secondary amines, the search for novel agents offering superior reactivity, stability of the derivatives, and enhanced MS/MS fragmentation is a continuous endeavor in analytical chemistry.

This application note presents a comprehensive guide for the development and validation of a novel LC-MS/MS method for the quantification of biogenic amines, employing 3'-Methylbiphenyl-4-sulfonyl chloride as a promising new derivatizing agent. The biphenyl structure is anticipated to provide excellent hydrophobicity for reversed-phase chromatography, while the sulfonyl group offers a site for consistent and predictable fragmentation in the mass spectrometer.

Principle of the Method: Derivatization with this compound

The core of this method is the derivatization of primary and secondary amine groups of biogenic amines with this compound. The reaction, which is a nucleophilic substitution at the sulfonyl chloride moiety, is expected to proceed under basic conditions, leading to the formation of stable sulfonamides.[5] This transformation effectively masks the polar amine group and attaches a large, non-polar 3'-methylbiphenyl tag to the analyte.

The proposed derivatization reaction is illustrated in the diagram below:

Figure 1: Proposed derivatization of a biogenic amine with this compound.

Proposed Experimental Workflow

The successful implementation of this novel derivatization agent requires a systematic approach, from sample preparation to data acquisition and analysis. The following workflow is proposed as a robust starting point for method development and validation.

Figure 2: Proposed experimental workflow for the analysis of biogenic amines.

Detailed Protocols (Proposed for Development)

The following protocols are provided as a starting point and should be optimized during method development.

Protocol 1: Sample Preparation

The choice of sample preparation method will depend on the matrix (e.g., plasma, urine, tissue homogenate, food extract). A generic protein precipitation protocol is described below, which is suitable for plasma or serum samples.

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standard(s).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Protocol 2: Derivatization

-

Reconstitute the dried extract in 50 µL of 100 mM borate buffer (pH 9.5).

-

Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

After incubation, cool the reaction mixture to room temperature.

-

Add 10 µL of 1 M formic acid to quench the reaction.

Protocol 3: Post-Derivatization Cleanup

A liquid-liquid extraction (LLE) is proposed to remove excess reagent and polar interferences.

-

To the quenched reaction mixture, add 500 µL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Proposed LC-MS/MS Method

The derivatized biogenic amines are expected to be significantly more hydrophobic, making them amenable to separation on a C18 column.

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10.1-12 min, 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Agilent Ultivo Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

Hypothetical MRM Transitions for Derivatized Biogenic Amines

The following table provides calculated precursor ion masses and hypothetical, yet plausible, product ions for common biogenic amines derivatized with this compound. The fragmentation of sulfonamides often involves cleavage of the S-N bond and fragmentation of the sulfonyl moiety, providing characteristic product ions.[6][7]

| Biogenic Amine | Precursor Ion (m/z) [M+H]+ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Fragment |

| Putrescine (bis-derivatized) | 585.2 | 183.1 | 334.1 | [3'-Methylbiphenyl]+ |

| Cadaverine (bis-derivatized) | 599.2 | 183.1 | 348.1 | [3'-Methylbiphenyl]+ |

| Histamine (bis-derivatized) | 608.2 | 183.1 | 95.1 | [3'-Methylbiphenyl]+ |

| Tyramine (bis-derivatized) | 634.2 | 183.1 | 121.1 | [3'-Methylbiphenyl]+ |

| Spermidine (tris-derivatized) | 842.4 | 183.1 | 591.2 | [3'-Methylbiphenyl]+ |

| Spermine (tetra-derivatized) | 1099.5 | 183.1 | 848.3 | [3'-Methylbiphenyl]+ |

Method Validation Strategy

A full validation of this novel method should be performed according to established guidelines. Key validation parameters to assess include:

-

Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range of the assay.

-

Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.[8]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effects: Evaluate the impact of the biological matrix on the ionization of the derivatized analytes by comparing the response of standards in neat solution versus post-extraction spiked matrix samples.

-

Recovery: Assess the efficiency of the sample preparation process by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Investigate the stability of the derivatized biogenic amines under various conditions (e.g., in the autosampler, freeze-thaw cycles).

Conclusion and Future Perspectives

The use of this compound as a derivatizing agent for the LC-MS/MS analysis of biogenic amines represents a promising and innovative approach. The proposed method, based on sound chemical principles and established analytical workflows, offers a clear roadmap for researchers to develop a highly sensitive and robust assay. The enhanced hydrophobicity and the potential for consistent fragmentation patterns of the resulting sulfonamide derivatives are expected to overcome many of the challenges associated with biogenic amine analysis. Further experimental work is required to optimize and validate this method for specific biological matrices, which could ultimately provide a valuable new tool for the scientific community.

References

-

Cornella, J., et al. (2017). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 56(44), 13883-13886. Available at: [Link]

-

Munir, M. A., & Badri, K. H. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8572948. Available at: [Link]

-

Giménez-Gómez, P., et al. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Molecules, 27(21), 7529. Available at: [Link]

-

Chauhan, P., & Kumar, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]

-

Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

-

Shukla, S., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. Royal Society of Chemistry. Available at: [Link]

-

Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685–1696. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

Iannucci, E., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(18), 3456. Available at: [Link]

-

U.S. Department of Agriculture. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from: [Link]

-

Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8572948. Available at: [Link]

-

Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. Available at: [Link]

-

SCIEX. (n.d.). Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. Retrieved from: [Link]

-

Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from: [Link]

-

SCIEX. (n.d.). Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System. Retrieved from: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. Retrieved from: [Link]

-

van Leusen, A. M., & Strating, J. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses Procedure. Retrieved from: [Link]

-

Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685–1696. Available at: [Link]

-

Li, H., et al. (2021). Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent. Analytical Methods, 13(24), 2766-2772. Available at: [Link]

-

Zhang, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Journal of Food and Drug Analysis, 29(3), 465-477. Available at: [Link]

- Hitzel, V., et al. (1992). U.S. Patent No. 5,136,043. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. sciex.com [sciex.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring [mdpi.com]

Application Note: Accelerating Agrochemical Discovery through Modern Synthetic Methodologies

Abstract

The escalating challenges of pesticide resistance, coupled with a stringent global regulatory landscape, demand a paradigm shift in the discovery and development of novel agrochemicals. Traditional synthetic routes often lack the efficiency and versatility required to rapidly generate and optimize complex molecular scaffolds. This guide details the application of modern synthetic strategies, including Late-Stage Functionalization (LSF) via C-H activation and photoredox catalysis, as well as process intensification using flow chemistry. These methodologies empower researchers to accelerate the synthesis of diverse compound libraries, leading to the faster identification of potent and sustainable crop protection agents. Detailed protocols for a palladium-catalyzed C-H arylation and a photoredox-mediated Minisci reaction are provided as practical examples for generating novel herbicide and fungicide analogues.

The Evolving Landscape of Agrochemical Synthesis

The continuous need for a stable global food supply is fundamentally challenged by weed and pest resistance to existing treatments.[1][2] Crop protection chemistry has evolved significantly to meet these challenges, moving towards the invention of more selective, environmentally benign, and cost-effective active ingredients.[1][2] However, the journey from a hit compound to a marketable product is long and expensive, often hindered by the limitations of conventional multi-step synthesis.

Modern synthetic organic chemistry offers powerful tools to overcome these hurdles. Methodologies that allow for the direct modification of complex molecules in the later stages of a synthetic sequence—a concept known as Late-Stage Functionalization (LSF)—are particularly transformative.[3][4] LSF enables chemists to quickly build structure-activity relationships (SAR) by creating a diverse library of analogues from a common, advanced intermediate. This approach drastically reduces the time and resources spent on de novo synthesis for each new derivative.

Two pillars of modern LSF are C-H functionalization and photoredox catalysis .

-

C-H Functionalization: This strategy represents a paradigm shift, focusing on the direct conversion of ubiquitous but typically inert carbon-hydrogen (C-H) bonds into new functional groups.[5][6] This avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes.[6][7]

-

Visible-Light Photoredox Catalysis: This approach uses light to drive chemical reactions under exceptionally mild conditions.[3][8] It provides a unique pathway to generate reactive radical intermediates that can participate in a wide array of bond-forming reactions, which are often difficult to achieve with traditional thermal methods.[8][9]

Furthermore, the integration of flow chemistry offers a pathway to safer, more efficient, and scalable production of these novel compounds, bridging the gap between laboratory discovery and industrial manufacturing.[10][11]

Core Application: Late-Stage Functionalization (LSF) for Lead Optimization

The primary goal of LSF in agrochemical discovery is to rapidly explore the chemical space around a promising lead scaffold. By modifying peripheral C-H bonds, researchers can fine-tune a molecule's properties—such as potency, selectivity, and metabolic stability—without altering its core structure.

Protocol 1: Palladium-Catalyzed C-H Arylation for Herbicide Analogue Synthesis

Causality and Rationale: Direct C-H arylation is a powerful tool for installing aryl groups, a common motif in herbicides, without requiring prior activation of the substrate (e.g., halogenation or borylation). Palladium catalysis is particularly effective for this transformation.[5] This protocol describes the arylation of a generic N-heterocyclic core, a privileged structure in many agrochemicals.[12] The choice of a directing group (if necessary) and appropriate ligand is crucial for achieving high regioselectivity.[13]

Detailed Step-by-Step Protocol:

-

Materials and Reagents:

-

N-Heterocyclic Substrate (1.0 equiv)

-

Aryl Bromide (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Pivalic Acid (PivOH) (30 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Reaction Setup:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-heterocyclic substrate, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF via syringe, followed by the pivalic acid.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

-

Reaction Monitoring and Workup:

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Data Presentation: Example Substrate Scope

| Entry | N-Heterocycle | Aryl Bromide | Yield (%) |

| 1 | Indole | 4-Bromotoluene | 85 |

| 2 | Pyrrole | 4-Bromoanisole | 78 |

| 3 | Pyrazole | 3-Bromopyridine | 65 |

| 4 | Imidazole | 1-Bromo-4-(trifluoromethyl)benzene | 72 |

Yields are for isolated, purified products. Reaction conditions may require optimization for each substrate.

Protocol 2: Photoredox-Mediated Minisci Reaction for Fungicide Scaffolds

Causality and Rationale: The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles, which are common cores in fungicides.[14] The traditional method often requires harsh oxidants and high temperatures. A photoredox-mediated approach allows this powerful C-H functionalization to proceed under very mild, room-temperature conditions using visible light.[15][16] This protocol uses an iridium-based photocatalyst to generate an alkyl radical from a carboxylic acid precursor, which then adds to a heterocyclic core.[17]

Detailed Step-by-Step Protocol:

-

Materials and Reagents:

-

Heterocyclic Substrate (e.g., Quinoline, Pyridine) (1.0 equiv)

-

Aliphatic Carboxylic Acid (2.0 equiv)

-

fac-Ir(ppy)₃ (Iridium photocatalyst) (1-2 mol%)

-

Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

-

Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

-

-

Reaction Setup:

-

In a vial equipped with a magnetic stir bar, combine the heterocyclic substrate, carboxylic acid, photocatalyst, and K₂S₂O₈.

-

Add the anhydrous solvent.

-

Seal the vial with a cap and parafilm.

-

Place the vial in a photoreactor equipped with a blue LED light source (approx. 450 nm) and a cooling fan to maintain room temperature.

-

-

Reaction Monitoring and Workup:

-

Stir the reaction vigorously to ensure even irradiation. The reaction is typically complete within 6-18 hours.

-

Monitor progress by LC-MS.

-

Once complete, turn off the light source.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude residue via flash column chromatography to isolate the desired functionalized heterocycle.

-

Confirm the structure and purity of the final product using NMR and HRMS analysis.

-

Data Presentation: Example Substrate Scope

| Entry | Heterocycle | Carboxylic Acid | Yield (%) |

| 1 | Quinoline | Cyclohexanecarboxylic Acid | 90 |

| 2 | Pyridine | Pivalic Acid | 75 |

| 3 | Isoquinoline | Adamantane-1-carboxylic acid | 88 |

| 4 | Benzothiazole | Cyclopropanecarboxylic Acid | 69 |

Yields are for isolated, purified products. The reaction is generally selective for the most electron-deficient position on the heterocycle.

Bridging Discovery and Scale-up: The Role of Flow Chemistry

While the protocols above are optimized for discovery-scale synthesis, their translation to larger scales presents challenges inherent to batch chemistry, such as heat transfer, mixing, and safety with exothermic reactions or hazardous reagents.[18] Flow chemistry addresses these issues by performing reactions in a continuously flowing stream through a reactor.[19][20]

Key Advantages for Agrochemical Synthesis:

-

Enhanced Safety: Small reactor volumes minimize the risk associated with highly reactive intermediates or exothermic processes.[18]

-

Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and higher yields.[10]

-

Scalability: Production is scaled by running the system for longer periods, avoiding the need to re-optimize for larger batch reactors.

-

Access to Novel Chemistry: Enables the use of reaction conditions (e.g., high pressure, high temperature) that are difficult to achieve safely in batch.[20]

Photochemical reactions are particularly well-suited for adaptation to flow chemistry. A flow setup ensures that all parts of the reaction mixture receive uniform irradiation, overcoming the light-penetration issues that plague large-scale batch photoreactions.

Conclusion and Future Perspectives

The adoption of modern synthetic methodologies is not merely an academic exercise; it is a critical necessity for the future of sustainable agriculture. C-H functionalization and photoredox catalysis provide the tools to rapidly access novel chemical entities and optimize lead compounds with unprecedented efficiency. When combined with the process intensification benefits of flow chemistry, these strategies create a powerful, integrated workflow from initial discovery to scalable production. As the challenges of feeding a growing global population intensify, these innovative synthetic approaches will be paramount in developing the next generation of safe, effective, and environmentally responsible agrochemicals.[21][22]

References

-

Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. (2016). [Link]

-

Recent Advances in Photoredox Catalysis for Organic Synthesis. ACS Omega. (2024). [Link]

-

Recent Developments in Agrochemicals-Synthetic and Natural. ResearchGate. (2021). [Link]

-

Breakthrough Agrochemical Innovations Promise Sustainable Agriculture. BNN Breaking. (Date not available). [Link]

-

C-H Bond Functionalization in Complex Organic Synthesis. Harvard University Department of Chemistry and Chemical Biology. (Date not available). [Link]

-

Photoredox-based late-stage functionalization in SAR study for in vivo potent glucosylceramide synthase inhibitor. PubMed. (2022). [Link]

-

Visible light metallaphotoredox catalysis in the late-stage functionalization of pharmaceutically potent compounds. Royal Society of Chemistry. (2023). [Link]

-

Current Challenges and Trends in the Discovery of Agrochemicals. ResearchGate. (2013). [Link]

-

Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. ACS Publications. (2024). [Link]

-

Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. ACS Publications. (2023). [Link]

-

Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. (2024). [Link]

-

Flow Chemistry Applications. AM Technology. (Date not available). [Link]

-

Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. PubMed. (2022). [Link]

-

Innate and guided C–H functionalization logic. PubMed Central. (2012). [Link]

-

Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds. Royal Society of Chemistry. (2021). [Link]

-

Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry. (2024). [Link]

-

Current challenges and trends in the discovery of agrochemicals. PubMed. (2013). [Link]

-

Minisci C−H Alkylation of Heteroarenes Enabled by Dual Photoredox/Bromide Catalysis in Micellar Solutions. ResearchGate. (2021). [Link]

-

Recent applications of C–H functionalization in complex natural product synthesis. Royal Society of Chemistry. (2018). [Link]

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. (2023). [Link]

-

Top 7 Formulation Challenges facing the Agrochemical Industry. Omega Scientific. (Date not available). [Link]

-

Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes. Journal of Drug Delivery and Therapeutics. (2023). [Link]

-

A Comment on Continuous Flow Technologies within the Agrochemical Industry. ACS Publications. (2021). [Link]

-

Development of novel pesticides in the 21st century. PubMed Central. (2020). [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. (2024). [Link]

-

Heterocyclic chemistry in crop protection. PubMed. (2013). [Link]

-

Challenges and Prospects for Biopesticide Discovery. Progressive Crop Consultant. (2023). [Link]

-

Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. (2022). [Link]

-

Next-Generation Bioinputs: A Systematic Review of Biosurfactants in Sustainable Agriculture and Research Frontiers with Bacterial Cellulose. MDPI. (2024). [Link]

-

Development of novel pesticides in the 21st century. J-Stage. (2020). [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. (2023). [Link]

-

Photochemical Minisci-type reactions via radical decarboxylation. ResearchGate. (2021). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current challenges and trends in the discovery of agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visible light metallaphotoredox catalysis in the late-stage functionalization of pharmaceutically potent compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of C–H functionalization in complex natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. thalesnano.com [thalesnano.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heterocyclic chemistry in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.rutgers.edu [chem.rutgers.edu]

- 14. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. amt.uk [amt.uk]

- 20. ijprajournal.com [ijprajournal.com]

- 21. researchgate.net [researchgate.net]

- 22. Breakthrough Agrochemical Innovations Promise Sustainable Agriculture [chemicalindustryrevieweurope.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions with 3'-Methylbiphenyl-4-sulfonyl Chloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3'-Methylbiphenyl-4-sulfonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your derivatization reactions, with a special focus on the critical parameter of reaction temperature. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for derivatization reactions using this compound?

The optimal temperature for derivatization with this compound is highly dependent on the substrate (nucleophile) being used. While there is no single universal temperature, here are some experimentally derived starting points based on the class of molecule you are working with:

-

Alcohols: For the formation of sulfonate esters from primary and secondary alcohols, a temperature range of -20°C to 20°C is generally recommended, with a preferred range of -10°C to 10°C.[1] Reactions can often proceed efficiently at temperatures as low as 0°C to 5°C.[1]

-

Amines: The derivatization of amines to form sulfonamides can often be performed at a slightly higher temperature. For analytical purposes, such as HPLC pre-column derivatization, temperatures in the range of 50-70°C have been shown to be effective.[2] However, it is crucial to monitor for potential degradation of the formed derivative at temperatures exceeding 70°C.[2]

-

Phenols: The sulfamoylation of phenols can be carried out at temperatures between 35-45°C.[3] For the synthesis of arylsulfonates from phenols and sulfonyl chlorides, reactions can be performed under various conditions, with some processes occurring at ambient temperature while others may require elevated temperatures up to 165°C, depending on the specific reagents and catalysts used.[4][5]

It is imperative to empirically determine the optimal temperature for your specific substrate and reaction conditions.

Q2: How does reaction temperature influence the rate and yield of the derivatization?

Reaction temperature has a direct and significant impact on both the rate and yield of your derivatization reaction.

-

Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules. This can be beneficial for reducing reaction times.

-

Reaction Yield: The effect of temperature on yield is more complex. While a higher temperature can drive the reaction to completion faster, it can also promote side reactions and the degradation of both the starting material and the desired product. Conversely, a temperature that is too low may result in an incomplete reaction and consequently, a lower yield.

The key is to find the "sweet spot" where the reaction proceeds at a reasonable rate to completion while minimizing the formation of impurities.

Q3: What are the common side reactions to be aware of when working with this compound, and how can temperature control mitigate them?

The primary side reaction of concern is the hydrolysis of the sulfonyl chloride. This compound is moisture-sensitive and will react with water to form the corresponding sulfonic acid.[6] This hydrolysis is accelerated at higher temperatures.

-

Mitigation: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Maintaining a lower reaction temperature will also slow down the rate of hydrolysis.

Another potential side reaction, particularly at elevated temperatures, is the decomposition of the desired derivative.[2] The stability of the formed sulfonamide or sulfonate ester should be considered, and the reaction temperature should be kept below the point where significant degradation occurs.

Q4: How can I monitor the progress of my derivatization reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[7][8] You can take aliquots of the reaction mixture at different time points, quench the reaction, and analyze the samples by HPLC to determine the extent of conversion. A UV detector is typically suitable for this purpose.[7]

Troubleshooting Guide

This section addresses common issues encountered during the derivatization with this compound and provides a systematic approach to troubleshooting, with a focus on temperature optimization.

Issue 1: Low or No Product Yield

If you are observing a low yield of your desired derivative, consider the following potential causes and solutions related to temperature:

| Potential Cause | Explanation | Troubleshooting Steps |

| Reaction Temperature is Too Low | The reaction may be proceeding too slowly or has not reached completion. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress by TLC or HPLC to determine if the conversion is improving. 3. Increase the reaction time at the current temperature. |

| Degradation of Reactant or Product | The reaction temperature may be too high, leading to the decomposition of the sulfonyl chloride or the formed derivative. | 1. Lower the reaction temperature. For sensitive substrates, starting at 0°C or even lower may be necessary. 2. Ensure that the addition of reagents is done slowly to control any exothermic processes that could lead to localized heating. |

| Hydrolysis of Sulfonyl Chloride | The presence of moisture is causing the this compound to hydrolyze to the sulfonic acid. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 2. Use anhydrous solvents and reagents. 3. Run the reaction under a nitrogen or argon atmosphere. 4. Lowering the reaction temperature can also help to slow the rate of hydrolysis. |

Issue 2: Presence of Multiple Spots on TLC / Impurities in Product

The formation of multiple products or the presence of significant impurities can often be traced back to suboptimal reaction temperatures.

| Potential Cause | Explanation | Troubleshooting Steps |

| Side Reactions at High Temperatures | Elevated temperatures can promote the formation of undesired byproducts. | 1. Decrease the reaction temperature to improve the selectivity of the reaction. 2. Consider the use of a catalyst that may allow the reaction to proceed at a lower temperature. |

| Incomplete Reaction | The major impurity may be unreacted starting material. | 1. Increase the reaction temperature or prolong the reaction time to drive the reaction to completion. 2. Ensure the stoichiometry of the reagents is correct. |

| Product Degradation | The desired product may be unstable at the reaction temperature, leading to the formation of degradation products. | 1. Lower the reaction temperature. 2. Once the reaction is complete, work up the reaction mixture promptly to avoid prolonged exposure of the product to the reaction conditions. |

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for optimizing the reaction temperature for your derivatization experiment.

Protocol: General Procedure for Derivatization of an Amine

This protocol provides a general starting point for the derivatization of a primary or secondary amine with this compound. Note: This is a general guideline and should be optimized for your specific substrate.

-

Preparation:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Add a suitable base (e.g., triethylamine (1.2 eq.) or pyridine (2.0 eq.)).

-

-

Reaction:

-

Cool the solution to the desired starting temperature (e.g., 0°C).

-

In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the reaction temperature.

-

-

Monitoring:

-

Allow the reaction to stir at the selected temperature.

-

Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography or recrystallization as needed.

-

References

- Sulfonyl

- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. US2996541A.

-

3'-METHYL-BIPHENYL-4-SULFONYL CHLORIDE. ChemBK. Available at: [Link]

- Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatiz

-

4'-Methyl-biphenyl-3-sulfonyl chloride. Chem-Impex. Available at: [Link]

- Industrially applicable process for the sulfamoylation of alcohols and phenols. EP1456224B1.

- Preparation of aromatic sulfon

- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Journal of Chemical Research. 2015;39(11):641-645.

- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. 2019;2019:9105680.

- Synthesis of sulfonyl chloride substrate precursors.

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. 2019;58(52):18235-18240.

-

4'-Methyl-biphenyl-3-sulfonyl chloride(CAS# 885950-93-6). Angene Chemical. Available at: [Link]

- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. CN109298092B.

- Alcohol to Chloride - Common Conditions. Organic Chemistry Portal.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. 2005;7(19):4107-4110.

- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. 2022;215:114752.

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Available at: [Link]

- Reactions of Alcohols. Chemistry LibreTexts.

- Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. International Journal of Scientific & Technology Research. 2020;9(2).

- Determination of biogenic amines in chicken, beef, and mutton by dansyl chloride microwave derivatization in Malaysia. Food Chemistry. 2023;404(Pt A):134591.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. 2021;93(11):4899-4908.

- A method for the production of sulfate or sulfon

- 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. PubChem.

- Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization.

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2016;6(4):223-241.

- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. 2023;28(12):4793.

- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of the Brazilian Chemical Society. 2017;28(11):2156-2164.

- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr

- SAFETY D

- SAFETY D

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY D

Sources

- 1. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

strategies to prevent hydrolysis of 3'-Methylbiphenyl-4-sulfonyl chloride during aqueous workup

A Guide to Preventing Hydrolysis During Aqueous Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3'-Methylbiphenyl-4-sulfonyl chloride. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of aqueous workup and prevent the hydrolysis of this valuable compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis, which can significantly reduce the yield and purity of the desired product. This guide offers expert insights and practical strategies to minimize hydrolysis during aqueous workup procedures.

Understanding the Challenge: The Mechanism of Hydrolysis

The primary challenge in handling this compound during aqueous workup is its reaction with water, leading to the formation of the corresponding sulfonic acid. This hydrolysis reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where water acts as the nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.[2]

Caption: Hydrolysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the aqueous workup of reactions involving this compound.

Q1: My yields are consistently low after aqueous workup. How can I determine if hydrolysis is the primary cause?

A1: Low yields are a common indicator of sulfonyl chloride hydrolysis. To confirm this, you can analyze your crude product mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of the corresponding sulfonic acid byproduct is a clear sign of hydrolysis.[3]

Troubleshooting Steps:

-

TLC Analysis: Spot your crude product alongside a standard of the starting sulfonyl chloride. The hydrolyzed sulfonic acid will have a much lower Rf value (it will stick to the baseline) on a silica gel plate.

-

HPLC Analysis: An HPLC trace will show a distinct peak for the sulfonic acid, which will have a shorter retention time than the sulfonyl chloride.[4]

-

NMR Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the sulfonic acid group will show a characteristic downfield shift compared to the sulfonyl chloride.

Q2: What are the most critical factors influencing the rate of hydrolysis during aqueous workup?

A2: The rate of hydrolysis is primarily influenced by three key factors: temperature , pH , and contact time with water .

| Factor | Impact on Hydrolysis Rate | Recommended Control Measures |

| Temperature | Increases significantly with rising temperature.[5] | Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath.[6] |

| pH | Generally faster under neutral to slightly alkaline conditions.[7] | Maintain a slightly acidic pH (around 4-5) during the initial stages of the workup. |

| Contact Time | Longer exposure to water leads to more hydrolysis.[8] | Minimize the duration of the aqueous workup. Separate the organic layer as quickly as possible. |

Q3: Can I use a basic wash (e.g., sodium bicarbonate solution) to neutralize my reaction mixture?

A3: While a basic wash is often necessary to remove acidic byproducts, it can accelerate the hydrolysis of the sulfonyl chloride. The hydroxide ions in a basic solution are stronger nucleophiles than water.

Recommended Protocol for Neutralization:

-

Initial Quench: Slowly and carefully add the reaction mixture to ice-cold water with vigorous stirring.[9] This helps to dissipate heat and dilute the reagents.

-

Extraction: Immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Controlled Neutralization: If a basic wash is required, use a dilute, pre-chilled solution of sodium bicarbonate and minimize the contact time. Shake gently and separate the layers promptly.

Q4: Are there alternative workup procedures that avoid direct contact with a large volume of water?

A4: Yes, several strategies can minimize direct contact with water.

-

Precipitation/Filtration: If the this compound is a solid and has low solubility in the aqueous phase, it may precipitate out upon quenching the reaction with a minimal amount of ice-cold water. The solid can then be collected by filtration.[10] This method takes advantage of the low aqueous solubility to protect the sulfonyl chloride from extensive hydrolysis.[10][11]

-

Use of a Co-solvent: Utilizing an organic co-solvent during the precipitation step can reduce the amount of water required for isolation and can lead to a more manageable solid product.[3]

-

Anhydrous Workup: In some cases, it may be possible to perform a completely anhydrous workup. This could involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent. This is highly dependent on the specific reaction conditions and byproducts.

Q5: How can I effectively dry the organic layer containing the sulfonyl chloride after extraction?

A5: Thoroughly drying the organic layer is crucial to prevent further hydrolysis during solvent evaporation and storage.

Best Practices for Drying:

-

Initial Brine Wash: Before adding a drying agent, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.

-

Choice of Drying Agent: Use an efficient and inert drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Sufficient Drying Time: Allow the drying agent to be in contact with the organic solution for an adequate amount of time (e.g., 15-30 minutes) with occasional swirling.

-

Filtration: Filter off the drying agent before concentrating the solution.

Experimental Workflow to Minimize Hydrolysis

The following workflow is a general guideline for an aqueous workup designed to preserve the integrity of this compound.

Caption: Recommended aqueous workup workflow.

References

- U.S. Patent 2,996,541 A, Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. [Link]

-

Gellman, S. H., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 784-797. [Link]

-

Lo, C. C., et al. (2006). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality, 35(4), 1313-1320. [Link]

-

HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

-

OECD SIDS. (2004). 4-Methylbenzenesulfonyl chloride. [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

-

Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Managing Common Side Products in Sulfonylation Reactions

Welcome to the Technical Support Center dedicated to navigating the complexities of sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side products encountered during the synthesis of sulfonamides and sulfonate esters. Here, we delve into the causality behind the formation of these impurities and provide field-proven strategies to mitigate their formation and ensure the integrity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently observed side products in sulfonylation reactions?

A1: The most common side products include hydrolyzed sulfonylating agents (sulfonic acids), elimination products (alkenes), products derived from sulfene intermediates, and di-sulfonylation products. The prevalence of each depends on the specific substrates, reagents, and reaction conditions employed.

Q2: How can I quickly assess the purity of my crude sulfonylation reaction mixture?

A2: A rapid assessment can be performed using Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) spectroscopy. On TLC, the sulfonic acid byproduct will typically have a much lower Rf value than the desired product. In ¹H NMR, the presence of unreacted starting material and characteristic signals for the side products can provide a quantitative estimate of the reaction's success.

Q3: Are there any general precautions I can take to minimize side reactions?

A3: Yes, several general practices can significantly improve the outcome of your sulfonylation reactions:

-

Ensure anhydrous conditions: Moisture will hydrolyze sulfonyl chlorides and sulfonic anhydrides. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Control reaction temperature: Many sulfonylation reactions are exothermic. Adding the sulfonylating agent slowly at a low temperature (e.g., 0 °C) can help control the reaction rate and suppress side reactions.

-

Optimize the base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.[1]

Troubleshooting Guide: Specific Side Products

Issue 1: Formation of Sulfonic Acid by Hydrolysis

Q: My reaction mixture shows a significant amount of sulfonic acid. What causes this and how can I prevent it?

A: The formation of sulfonic acid is a result of the hydrolysis of the sulfonylating agent (e.g., sulfonyl chloride) by water present in the reaction mixture. This not only consumes the reagent but can also complicate purification.

Mechanism of Hydrolysis:

Sulfonyl chlorides are highly reactive electrophiles that readily react with water, a nucleophile, to form the corresponding sulfonic acid.

Caption: Hydrolysis of a sulfonyl chloride to a sulfonic acid.

Troubleshooting Steps:

| Parameter | Recommendation | Rationale |

| Solvents | Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are suitable when properly dried.[1] | Minimizes the primary source of water contamination. |

| Reagents | Ensure the amine or alcohol substrate is dry. If necessary, dry it over a suitable drying agent or by azeotropic distillation. | Substrates can carry significant amounts of water. |

| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents atmospheric moisture from entering the reaction vessel. |

| Glassware | Flame-dry or oven-dry all glassware before use. | Removes adsorbed water from the glass surfaces. |

Experimental Protocol: Purification to Remove Sulfonic Acid

If sulfonic acid has formed, it can often be removed by an aqueous workup:

-

Quench the reaction: Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). The desired sulfonamide or sulfonate ester will be in the organic layer, while the sodium salt of the sulfonic acid will remain in the aqueous layer.

-

Wash and dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Alkene Formation via Elimination

Q: I am observing a significant amount of an alkene byproduct when reacting a secondary or tertiary alcohol. Why is this happening and what can be done to avoid it?

A: The formation of an alkene is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is particularly prevalent with sterically hindered alcohols and when using a strong, non-nucleophilic base.

Mechanism of Elimination:

The base, instead of deprotonating the alcohol for sulfonylation, can abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, leading to the elimination of the tosylate or mesylate intermediate.

Caption: E2 elimination pathway competing with sulfonylation.

Troubleshooting Steps:

| Parameter | Recommendation | Rationale |

| Base Selection | Use a milder, more nucleophilic base like pyridine or triethylamine in stoichiometric amounts. Avoid stronger, bulkier bases like DBU or proton sponge if elimination is an issue.[2] | Milder bases are less likely to promote the E2 pathway. |

| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures favor elimination over substitution. |

| Sulfonylating Agent | Consider using a less reactive sulfonylating agent. For example, if tosyl chloride is causing elimination, methanesulfonyl chloride might be a better option under carefully controlled conditions. | A more reactive agent can lead to a more reactive intermediate that is prone to elimination. |

Issue 3: Side Products from Sulfene Intermediates

Q: I have unidentifiable, possibly polymeric, byproducts in my reaction. Could they be from a sulfene intermediate?

A: Yes, especially when using sulfonyl chlorides with α-hydrogens (like methanesulfonyl chloride) in the presence of a strong base. The base can deprotonate the α-carbon to form a highly reactive sulfene intermediate (RCH=SO₂).[3] These intermediates can undergo polymerization or react with other nucleophiles in an uncontrolled manner.

Mechanism of Sulfene Formation and Reaction:

Caption: Formation and reaction pathways of a sulfene intermediate.

Troubleshooting Steps:

| Parameter | Recommendation | Rationale |

| Base Addition | Add the base slowly to the mixture of the substrate and the sulfonylating agent at low temperature. | This ensures that the sulfonyl chloride preferentially reacts with the intended nucleophile rather than being deprotonated by the base. |

| Choice of Base | Use a weaker base if the reaction allows. For instance, pyridine is less prone to inducing sulfene formation than triethylamine. | A weaker base is less likely to abstract the α-proton. |

| Alternative Reagents | If sulfene formation is persistent, consider using a sulfonylating agent without α-hydrogens, such as tosyl chloride or benzenesulfonyl chloride. | These reagents are incapable of forming sulfene intermediates. |

References

-

Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

-

Reductive desulfonylation. Wikipedia. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

Screening of reaction conditions for sulfonylation. ResearchGate. [Link]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. [Link]

-

The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. OALib. [Link]

-

Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

-

How to purify a sulfonated porphyrins or the other organic compounds? ResearchGate. [Link]

-

Sulfonation and Sulfation Processes. Chemithon. [Link]

-

Sulfonylation of alkenes 1 with the formation of vinyl sulfones 3. ResearchGate. [Link]

-

Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. NIH. [Link]

-

Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Sulfenylation, sulfonylation and thiolation. ResearchGate. [Link]

-

How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Quantification in HPLC: 3'-Methylbiphenyl-4-sulfonyl chloride vs. Dansyl Chloride

In the landscape of analytical chemistry, the precise quantification of primary and secondary amines is a critical task in fields ranging from pharmaceutical development to food safety and metabolomics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, but many low-molecular-mass amines lack a native chromophore or fluorophore, making sensitive detection challenging. Pre-column derivatization addresses this by attaching a molecular tag to the amine, enhancing its chromatographic retention and, more importantly, rendering it detectable by common HPLC detectors.[1][2][3]

This guide provides an in-depth comparison of two sulfonyl chloride-based derivatizing agents: the classic, widely-used 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and the less common, UV-absorbing 3'-Methylbiphenyl-4-sulfonyl chloride. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers in selecting the optimal reagent for their analytical needs.

The Foundational Chemistry: Sulfonamide Formation

Both reagents operate on the same fundamental principle: the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, typically conducted under basic conditions to deprotonate the amine and neutralize the HCl byproduct, forms a stable sulfonamide bond. The key difference lies in the properties of the resulting derivatized molecule, which dictates the detection strategy and ultimate sensitivity of the assay.

In the Spotlight: Two Reagents, Two Detection Strategies

Dansyl Chloride: The Gold Standard in Fluorescence

Dansyl chloride has been a workhorse in amine analysis for decades, and for good reason.[4] The dansyl group is intensely fluorescent, producing stable blue- or blue-green–fluorescent sulfonamide adducts.[5] This property is the key to its success. Fluorescence detection is inherently more sensitive and selective than UV absorbance.[6][7] While UV detectors measure the small decrease in light transmitted through the sample, fluorescence detectors measure the light emitted against a dark background, resulting in a much higher signal-to-noise ratio.[7][8]

Key Performance Characteristics:

-

High Sensitivity: The fluorescent tag allows for detection limits in the low picomole to femtomole range, essential for trace-level analysis in biological matrices.

-

Proven Robustness: The derivatization protocol is well-established, and the resulting dansyl-amides are known to be stable, allowing for analysis of large sample batches.[9]

-

Broad Reactivity: It reliably reacts with a wide array of primary and secondary amines, including amino acids, biogenic amines, and polyamines.[4]

Causality in Protocol Design: The reaction is performed at an alkaline pH (typically pH 9.5-10). This is a critical choice: the basic conditions ensure the amine's lone pair of electrons is available for nucleophilic attack. However, pH values above 10 can promote the hydrolysis of dansyl chloride, a competing reaction that consumes the reagent.[10] Therefore, maintaining the optimal pH is a balancing act to maximize derivatization yield.

This compound: An Alternative for UV Detection

This compound represents a class of derivatizing agents designed for UV detection. The biphenyl moiety provides a strong chromophore, allowing the derivatized amine to be detected by standard UV-Vis or Diode Array Detectors (DAD/PDA). While not as sensitive as fluorescence, UV detection is ubiquitous in analytical laboratories and can be advantageous in certain contexts.

Key Performance Characteristics:

-

UV Absorbance: The biphenyl group imparts strong UV absorbance, typically around 254 nm, a common wavelength used in HPLC analysis.[11]

-

Alternative Selectivity: In complex matrices, fluorescence detection can sometimes suffer from background interference from other naturally fluorescent compounds. A UV-based method may offer a cleaner chromatogram in such specific cases.

-

Simplified Instrumentation: The method can be implemented on any standard HPLC system with a UV detector, avoiding the need for a specialized fluorescence detector.

Causality in Protocol Design: The reaction conditions are similar to those for dansyl chloride, requiring a basic medium (e.g., pyridine or a buffered solution) to facilitate the reaction.[12] The choice of a UV-absorbing tag is deliberate for applications where ultra-high sensitivity is not the primary requirement or where a fluorescence detector is unavailable. The extended aromatic system of the biphenyl group is specifically chosen to maximize molar absorptivity at a convenient wavelength, thereby enhancing the UV response.

Head-to-Head Performance Comparison

The choice between these two reagents is fundamentally a choice between sensitivity and accessibility. The following table summarizes the key performance metrics to guide your decision.

| Feature | Dansyl Chloride | This compound | Rationale & Causality |

| Detection Principle | Fluorescence | UV Absorbance | Dansyl group is a fluorophore; biphenyl group is a chromophore. This is the most critical difference influencing all other parameters. |

| Typical Wavelengths | Excitation: ~330-360 nmEmission: ~500-530 nm | ~254 nm | Wavelengths are selected to match the maximal absorbance (for excitation/UV) and emission of the derivatized molecule. |

| Relative Sensitivity | Very High (pmol to fmol) | Moderate (nmol to high pmol) | Fluorescence detection offers significantly lower background noise compared to UV absorbance, resulting in superior signal-to-noise and lower detection limits.[6][7] |

| Selectivity | Very High | Moderate to High | Fluorescence is a less common molecular property than UV absorbance, leading to fewer interfering compounds in complex samples.[7] |

| Instrumentation | HPLC with Fluorescence Detector (FLD) | Standard HPLC with UV/PDA Detector | FLD is required for dansyl chloride, whereas nearly all HPLC systems are equipped with a UV detector. |

| Derivative Stability | Generally good, but light-sensitive[4] | Expected to be very stable | Sulfonamide bonds are robust. Dansyl derivatives require protection from light to prevent photobleaching. Biphenyl derivatives are generally less light-sensitive. |

| Potential Issues | Reagent hydrolysis at high pH, photobleaching. | Potential for interference from other UV-absorbing compounds in the matrix. | Both methods require careful optimization of reaction conditions to minimize side reactions and maximize yield. |

Experimental Workflows & Protocols